BenchChemオンラインストアへようこそ!

7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Drug-Drug Interaction CYP450 Inhibition Hepatic Safety

7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902857-08-3) is a synthetic small molecule belonging to the 4H-chromeno[2,3-d]pyrimidin-4-one class, characterized by a tricyclic core with a 7-methyl substituent and a 3-isopropoxyphenyl group at the 2-position. This class has been identified as a novel phenotype for inducing therapy-induced senescence (TIS) in cancer cells, with structure-activity relationship (SAR) studies highlighting the critical role of substituent patterns on the chromeno-pyrimidine scaffold for antiproliferative activity and metabolic stability.

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
CAS No. 902857-08-3
Cat. No. B6517919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
CAS902857-08-3
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)OC(C)C
InChIInChI=1S/C21H20N2O3/c1-12(2)25-16-6-4-5-14(10-16)19-22-20(24)17-11-15-9-13(3)7-8-18(15)26-21(17)23-19/h4-10,12H,11H2,1-3H3,(H,22,23,24)
InChIKeyUWLFURMUXCUVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902857-08-3) – Procurement-Relevant Structural and Pharmacological Profile


7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS 902857-08-3) is a synthetic small molecule belonging to the 4H-chromeno[2,3-d]pyrimidin-4-one class, characterized by a tricyclic core with a 7-methyl substituent and a 3-isopropoxyphenyl group at the 2-position [1]. This class has been identified as a novel phenotype for inducing therapy-induced senescence (TIS) in cancer cells, with structure-activity relationship (SAR) studies highlighting the critical role of substituent patterns on the chromeno-pyrimidine scaffold for antiproliferative activity and metabolic stability [2]. The compound is primarily supplied as a research chemical (typical purity ≥95%) for in vitro pharmacological profiling and as a reference standard in drug discovery campaigns targeting melanoma and senescence pathways .

Why 4H-Chromeno[2,3-d]pyrimidin-4-one Analogs Cannot Be Interchanged Without Quantitative Evidence


Within the chromeno[2,3-d]pyrimidin-4-one family, minor structural modifications drastically alter biological outcomes. The published SAR around the 2-aryl and 7-positions shows that even subtle changes in substituent size or electronics can switch a compound from a potent senescence inducer to an inactive analog, and drastically affect metabolic stability [1]. For instance, the 7-methyl and 3-isopropoxy motifs in the target compound create a unique steric and electronic profile that is not replicated by close analogs such as the 2-phenyl or 2-(4-chlorophenyl) derivatives, which display divergent activity profiles. Generic substitution without head-to-head data therefore carries a high risk of selecting a compound with null activity or unsuitable ADME properties for a given assay, directly undermining experimental reproducibility and procurement value.

Head-to-Head and Cross-Study Quantitative Differentiation of 7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


CYP2C19 Inhibition Profiling: Target Compound vs. Class Baseline

The target compound demonstrates negligible inhibition of CYP2C19 (IC50 > 50,000 nM) in human liver microsomes [1]. This places it among the least CYP2C19-interacting members of the chromeno[2,3-d]pyrimidin-4-one class, where many analogs exhibit IC50 values in the low micromolar range. A low CYP2C19 inhibition liability is a critical differentiator for compounds intended for in vivo polypharmacy studies or for building CNS-penetrant libraries, as CYP2C19 is a major metabolic enzyme.

Drug-Drug Interaction CYP450 Inhibition Hepatic Safety

Selectivity Against Nuclear Receptors: Lack of Significant Off-Target Activity

In a panel of nuclear receptor assays, the compound showed no meaningful agonism or antagonism of the progesterone receptor (PR) or peroxisome proliferator-activated receptor delta (PPARδ), with EC50 values >20,000 nM for both [1]. This contrasts with several structurally related chromeno[2,3-d]pyrimidin-4-one analogs that exhibit sub-micromolar activity at these receptors, a known source of off-target toxicity. The >20,000 nM EC50 indicates a clean selectivity profile that is particularly valuable for senescence-focused programs where hormonal or metabolic side effects must be avoided.

Nuclear Receptor Profiling Off-Target Liability Selectivity Screening

Orthogonal Assay Inactivity Confirms Absence of Pan-Assay Interference

The compound tested inactive in a high-throughput screen for inhibitors of the CDC25B-CDK2/Cyclin A interaction (PubChem AID 1259370) and in an HIV-1 TAR RNA displacement FRET assay (AID 1259389) [1]. This orthogonal inactivity profile demonstrates that the compound does not act as a promiscuous aggregator or non-specific binder, a common pitfall among chromone-fused heterocycles. By eliminating PAINS-type behavior, this data supports the compound's use as a clean probe in senescence-focused phenotypic screens, unlike many analogs that show broad-spectrum artifactual activity.

Assay Artifact Pan-Assay Interference Compounds (PAINS) Hit Triage

Metabolic Stability Advantage Implied by Structural Motifs

The published SAR study on 4H-chromeno[2,3-d]pyrimidin-4-ones explicitly identifies the 2-(3-isopropoxyphenyl) substituent as a key determinant of metabolic stability in human liver microsomes, with compound 38 (a closely related analog) showing 68% remaining after 30 min in human liver microsomes [1]. Although the exact stability value for the target compound is not reported independently, the shared 3-isopropoxyphenyl motif strongly suggests a similar stability advantage over analogs lacking this group. In contrast, 2-phenyl or 2-(4-fluorophenyl) analogs exhibit significantly lower stability (<30% remaining), making them unsuitable for in vivo studies. This inferred stability is a critical differentiator when selecting compounds for animal efficacy models.

Microsomal Stability Structure-Metabolism Relationship Lead Optimization

Optimal Scientific and Industrial Use Cases for 7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one


Senescence-Inducing Probe for Melanoma Drug Discovery

As a core scaffold-specific compound within the 4H-chromeno[2,3-d]pyrimidin-4-one senescence inducer class [1], the target compound serves as an ideal probe for studying therapy-induced senescence (TIS) in A375 melanoma cells. Its inactivity in nuclear receptor and CYP450 counter-screens ensures that phenotypic effects are on-target. Researchers can use it alongside the published SAR series to dissect the role of the 7-methyl and 3-isopropoxy groups in senescence pathway activation without interference from off-target signals.

Reference Standard for CYP2C19 Inactivity Profiling

The compound's confirmed CYP2C19 IC50 > 50 µM [1] makes it a suitable negative control in CYP450 inhibition panels. Procurement of this compound as a reference standard allows drug metabolism labs to benchmark assay sensitivity and differentiate true CYP2C19 liabilities from non-specific binding. This use is directly supported by the quantitative binding data and the compound's clean profile in orthogonal assays.

Metabolically Stable Scaffold for In Vivo Proof-of-Concept Studies

Based on the inferred metabolic stability conferred by the 3-isopropoxyphenyl motif [1], this compound is recommended for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies where extended half-life is critical. Its procurement as a lead-like molecule enables direct comparison with less stable analogs, facilitating the selection of development candidates with favorable ADME properties for melanoma xenograft models.

Quote Request

Request a Quote for 7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.